molecular formula C16H16N2OS B14503500 Ethyl N-(phenylcarbamothioyl)benzenecarboximidate CAS No. 64341-79-3

Ethyl N-(phenylcarbamothioyl)benzenecarboximidate

Cat. No.: B14503500
CAS No.: 64341-79-3
M. Wt: 284.4 g/mol
InChI Key: ALZUXSWGDCQHTJ-UHFFFAOYSA-N
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Description

Ethyl N-(phenylcarbamothioyl)benzenecarboximidate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenylcarbamothioyl group attached to a benzenecarboximidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(phenylcarbamothioyl)benzenecarboximidate typically involves the reaction of ethyl benzenecarboximidate with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(phenylcarbamothioyl)benzenecarboximidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl N-(phenylcarbamothioyl)benzenecarboximidate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. The compound may also interact with cellular enzymes and proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(phenylcarbamothioyl)benzenecarboximidate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64341-79-3

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

ethyl N-(phenylcarbamothioyl)benzenecarboximidate

InChI

InChI=1S/C16H16N2OS/c1-2-19-15(13-9-5-3-6-10-13)18-16(20)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,20)

InChI Key

ALZUXSWGDCQHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=S)NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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